N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide
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Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB/Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of PKB/Akt, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition disrupts the downstream signaling of PKB/Akt, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB/Akt-mTOR signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB/Akt . The inhibition of PKB/Akt by the compound disrupts this pathway, affecting downstream processes such as cell proliferation, protein translation, and cell cycle progression .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB/Akt
Result of Action
The inhibition of PKB/Akt by the compound leads to a disruption in the PI3K-PKB/Akt-mTOR signaling pathway . This disruption can result in decreased cell proliferation and survival, as PKB/Akt promotes these processes when activated . Therefore, the compound’s action could potentially have anti-cancer effects, as unregulated signaling in this pathway is a common molecular pathology in many human cancers .
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)10-17(27)22-8-9-26-18-16(11-24-26)19(28)25(13-23-18)12-14-4-6-15(21)7-5-14/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLJYNHOQWZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.